molecular formula C5H9NO3 B11748227 (3S,4R)-4-hydroxypyrrolidine-3-carboxylic acid

(3S,4R)-4-hydroxypyrrolidine-3-carboxylic acid

Cat. No.: B11748227
M. Wt: 131.13 g/mol
InChI Key: YDQDOPAGBYQTJD-IMJSIDKUSA-N
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Description

(3S,4R)-4-hydroxypyrrolidine-3-carboxylic acid is a chiral compound that has garnered significant interest in the fields of organic chemistry and medicinal chemistry. This compound is characterized by its unique stereochemistry, which plays a crucial role in its biological activity and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3S,4R)-4-hydroxypyrrolidine-3-carboxylic acid can be achieved through various methods. One common approach involves the enantioselective reduction of N-benzyl 4-substituted glutarimides using an oxazaborolidine catalyst derived from cis-1-amino-indan-2-ol . This method provides the desired product with high enantiomeric excess and moderate yield.

Industrial Production Methods: Industrial production of this compound often involves chemoenzymatic synthesis. This method combines chemical and enzymatic steps to achieve high yields and enantiomeric purity. For example, the use of lipase-mediated resolution protocols has been reported to produce the compound with excellent enantiomeric excess .

Chemical Reactions Analysis

Types of Reactions: (3S,4R)-4-hydroxypyrrolidine-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are often used to modify the compound for specific applications.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines and alcohols .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

(3S,4R)-4-hydroxypyrrolidine-3-carboxylic acid has a wide range of scientific research applications. In chemistry, it is used as a chiral building block for the synthesis of complex molecules. In biology, it serves as a precursor for the synthesis of biologically active compounds. In medicine, it is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders . Additionally, the compound finds applications in the pharmaceutical industry as an intermediate in the synthesis of drugs .

Mechanism of Action

The mechanism of action of (3S,4R)-4-hydroxypyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby modulating their activity. This inhibition can lead to various biological effects, such as the regulation of neurotransmitter levels in the brain .

Properties

Molecular Formula

C5H9NO3

Molecular Weight

131.13 g/mol

IUPAC Name

(3S,4R)-4-hydroxypyrrolidine-3-carboxylic acid

InChI

InChI=1S/C5H9NO3/c7-4-2-6-1-3(4)5(8)9/h3-4,6-7H,1-2H2,(H,8,9)/t3-,4-/m0/s1

InChI Key

YDQDOPAGBYQTJD-IMJSIDKUSA-N

Isomeric SMILES

C1[C@@H]([C@H](CN1)O)C(=O)O

Canonical SMILES

C1C(C(CN1)O)C(=O)O

Origin of Product

United States

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